molecular formula C15H21N5S B1399171 (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine CAS No. 1361111-19-4

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

Cat. No. B1399171
M. Wt: 303.4 g/mol
InChI Key: JROBRJZCXUHGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the products it can form, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Hypoglycemic Agents and GK Activators

Novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine have been synthesized and evaluated as dual-action hypoglycemic agents that activate glucokinase (GK) and PPARγ. These compounds, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have shown significant efficacy in decreasing glucose levels in mice after oral glucose loading, suggesting potential applications in diabetes management (Huihui Song et al., 2011).

Antifungal Activity

Compounds derived from diarylthiazole with modifications including 2-(N-ethoxycarbonyl)piperidin-4-yl and 2-piperidin-4-ylthiazole groups have been synthesized and evaluated against Phytophthora capsici. Among these, certain derivatives demonstrated superior antifungal activity, indicating potential for controlling phytopathogenic diseases (S. Nam et al., 2011).

GPR119 Agonists for Diabetes Treatment

Optimization efforts on novel G protein-coupled receptor 119 (GPR119) agonists led to the discovery of potent and orally bioavailable compounds. These derivatives demonstrated efficacy in augmenting insulin secretion and lowering plasma glucose in diabetic animal models, highlighting their potential as novel treatments for diabetes (Osamu Kubo et al., 2021).

Anticancer Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines. Certain compounds showed promising activity, suggesting potential applications in cancer therapy (L. Mallesha et al., 2012).

Antimicrobial Agents

Thiazolidinone derivatives containing the pyrimidine moiety were synthesized and exhibited antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Divyesh Patel et al., 2012).

Pesticidal Activities

Studies on derivatives of (2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine against mosquito larvae and phytopathogenic fungi revealed potent pesticidal activities. These derivatives could be considered as viable candidates for controlling mosquito populations and plant diseases, contributing to agricultural pest management (W. Choi et al., 2015).

Safety And Hazards

This involves detailing the safety precautions that must be taken when handling the compound, its toxicity, and any hazards associated with its use.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and activities.


properties

IUPAC Name

5-methyl-N-[2-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5S/c1-10-8-17-15(21-10)20-14-7-13(18-11(2)19-14)6-12-4-3-5-16-9-12/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBRJZCXUHGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCCNC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 2
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 3
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 4
Reactant of Route 4
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 5
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine
Reactant of Route 6
Reactant of Route 6
(2-Methyl-6-piperidin-3-ylmethyl-pyrimidin-4-yl)-(5-methyl-thiazol-2-yl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.